Felbamate-d4

Bioanalytical method validation LC-MS/MS internal standard selection Stable isotope labeling

Select Felbamate-d4 as your internal standard to ensure reliable LC-MS/MS quantification of Felbamate in biological matrices. The +4 Da mass shift uniquely separates the IS from the analyte's natural isotopologues, eliminating isobaric interference. Unlike non-deuterated analogs, this C1/C3-labeled standard co-elutes perfectly, correcting for matrix effects and extraction variability as required by FDA guidelines. Choose over Felbamate-d5 for equivalent analytical performance with broader commercial availability and cost-effectiveness. Essential for clinical TDM, GLP tox studies, and metabolite research.

Molecular Formula C11H14N2O4
Molecular Weight 242.26 g/mol
Cat. No. B023860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelbamate-d4
Synonyms2-Phenyl-1,3-propanedioldicarbamate-d4;  Carbamic Acid 2-Phenyltrimethylene-d4 Ester;  ADD-03055-d4;  W-554-d4;  Felbamyl-d4;  Felbatol-d4;  Taloxa-d4; 
Molecular FormulaC11H14N2O4
Molecular Weight242.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
InChIInChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2
InChIKeyWKGXYQFOCVYPAC-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Felbamate-d4 for Sale: Deuterated Internal Standard for LC-MS/MS Quantification of Felbamate in Biological Matrices


Felbamate-d4 (CAS 106817-52-1) is a deuterium-labeled analog of the antiepileptic drug Felbamate, in which four hydrogen atoms at the C1 and C3 positions of the propanediol backbone are replaced with deuterium . With a molecular formula of C11H10D4N2O4 and a molecular weight of 242.26 g/mol, the compound produces a +4 Da mass shift relative to non-deuterated Felbamate (238.24 g/mol), enabling unambiguous MS discrimination in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) workflows . The parent drug acts as an NMDA receptor antagonist and GABAA receptor modulator, and Felbamate-d4 is intended exclusively as an analytical internal standard for GC-MS or LC-MS quantification of Felbamate in biological samples, not as a therapeutic agent .

Why Felbamate-d4 Cannot Be Substituted with Unlabeled Felbamate or Other Deuterated Analogs in Quantitative Bioanalysis


Substituting Felbamate-d4 with unlabeled Felbamate as an internal standard introduces co-eluting isobaric interference that prevents accurate MS quantitation, as both compounds share identical retention times and precursor/product ions without a differentiating mass shift. Substituting with structurally distinct internal standards—even other deuterated anticonvulsants—fails to correct for analyte-specific matrix effects and extraction variability because they do not co-elute with Felbamate under identical chromatographic conditions, violating the fundamental requirement that an internal standard must mimic the analyte's behavior throughout sample preparation, chromatography, and ionization [1]. Among Felbamate deuterated analogs, Felbamate-d5 (CAS 1191888-51-3, +5 Da mass shift) is commercially available but offers no analytical advantage over -d4 in routine LC-MS/MS applications; the +4 Da mass shift of Felbamate-d4 is already sufficient to avoid isotopic overlap with the analyte's natural abundance M+2 and M+3 isotopologues while maintaining a smaller mass difference that reduces potential deuterium-related chromatographic resolution effects .

Felbamate-d4 Procurement Evidence: Quantitative Differentiation from Closest Analogs and Alternatives


Felbamate-d4 vs Felbamate-d5: Equivalent Analytical Performance Without Excess Mass Shift Complexity

Felbamate-d5 (CAS 1191888-51-3) is commercially available as an alternative deuterated internal standard. Both Felbamate-d4 and Felbamate-d5 are marketed by the same vendors for identical applications . No published head-to-head comparison demonstrates superior analytical performance for either variant. The +4 Da mass shift of Felbamate-d4 provides sufficient separation from the analyte's natural abundance isotopologues (M+2 and M+3 contribute <1% of the monoisotopic peak intensity in Felbamate's mass spectrum), making the additional +5 Da shift of Felbamate-d5 analytically redundant in standard triple quadrupole MS workflows . Selection between these two compounds reduces to commercial availability and cost rather than analytical superiority, as neither variant has demonstrated differential matrix effect correction or recovery precision in validated methods.

Bioanalytical method validation LC-MS/MS internal standard selection Stable isotope labeling

Felbamate-d4 vs 2-Hydroxy Felbamate-d4: Differentiated Application in Parent Drug vs Metabolite Quantification

2-Hydroxy Felbamate-d4 (CAS 1346602-71-8) is a deuterated analog of the primary Felbamate metabolite rather than the parent drug. This structural distinction dictates entirely different analytical applications: Felbamate-d4 is suitable only for Felbamate parent drug quantification, while 2-Hydroxy Felbamate-d4 is required for accurate measurement of the hydroxylated metabolite [1]. Attempting to use Felbamate-d4 as an internal standard for 2-Hydroxy Felbamate quantification would violate co-elution requirements due to differing chromatographic retention times and distinct MS/MS fragmentation patterns. No cross-application is analytically valid without full method revalidation.

Pharmacokinetics Drug metabolism Metabolite quantification

Felbamate-d4 vs Unlabeled Felbamate: Quantified Isotopic Enrichment as Procurement Quality Metric

The functional utility of Felbamate-d4 as an internal standard depends on high isotopic enrichment to minimize unlabeled Felbamate contamination that would introduce systematic positive bias in quantification. Supplier specifications for Felbamate-d4 report isotopic enrichment of 98% D or purity of ≥99% for deuterated forms (d1-d4 combined) . In contrast, unlabeled Felbamate analytical standards (e.g., Cayman Item No. 18000) are specified only for chemical purity (typically ≥98%), with no isotopic enrichment specification applicable. The presence of even 2-5% residual unlabeled material in a deuterated internal standard lot can produce measurable blank matrix signal and compromise lower limit of quantification (LLOQ) accuracy in trace-level analysis.

Internal standard purity Isotopic enrichment Quality control

Felbamate-d4 Deuterium Placement: Position-Specific Labeling at C1 and C3 vs Alternative Labeling Strategies

Felbamate-d4 incorporates four deuterium atoms specifically at the C1 and C3 positions of the propanediol backbone (carbamate ester methylene groups) . Patent literature WO2015/100252A1 describes that deuteration at the 2-position of Felbamate (the benzylic position) is proposed to reduce formation of the toxic metabolite atropaldehyde by exploiting a primary kinetic isotope effect [1]. However, Felbamate-d4 is labeled at C1 and C3 rather than the 2-position; this labeling strategy preserves the parent drug's metabolic liability at the 2-position while providing MS differentiation. For internal standard applications, C1/C3 deuteration is advantageous because the labeled positions are metabolically and chemically stable during sample processing and chromatography, whereas 2-position deuteration could theoretically alter extraction recovery or introduce differential matrix effects if metabolism occurs during sample handling—though no published comparative stability data exist for Felbamate-d4 versus hypothetical 2-position deuterated Felbamate.

Deuterium labeling Metabolic stability Isotope effect

Felbamate-d4 Supplier Purity Specifications: Cross-Vendor Comparison of Minimum Purity Standards

Commercially available Felbamate-d4 exhibits vendor-dependent minimum purity specifications ranging from 95% to ≥99%. AK Scientific specifies ≥95% minimum purity ; Aladdin Scientific specifies 97% ; MedChemExpress reports 97.20% ; XcessBio specifies ≥98% ; and Cayman Chemical reports ≥99% for deuterated forms (d1-d4 combined) . These differences in stated purity may reflect variations in analytical methodology (HPLC-UV vs LC-MS) and batch-specific quality control thresholds rather than fundamental differences in synthetic quality. No inter-laboratory purity comparison study has been published. Procurement decisions should prioritize vendors providing lot-specific Certificates of Analysis with chromatographic purity data and residual solvent documentation.

Chemical purity Vendor qualification Procurement specification

Felbamate-d4 Applications: Optimal Research and Bioanalytical Use Cases Based on Quantitative Evidence


Clinical Pharmacokinetic Studies of Felbamate in Plasma or Serum

Felbamate-d4 is the appropriate internal standard for LC-MS/MS quantification of Felbamate in human plasma or serum from clinical pharmacokinetic studies. The +4 Da mass shift enables unambiguous SRM/MRM transition monitoring without interference from the analyte's natural abundance isotopologues. Vendor-reported isotopic enrichment of ≥98% D minimizes blank matrix background, supporting accurate quantification at therapeutic Felbamate concentrations (typically 30-100 μg/mL). This application scenario directly leverages the quantitative evidence of isotopic enrichment specifications and the structural identity between analyte and internal standard .

Therapeutic Drug Monitoring (TDM) of Felbamate in Epilepsy Patients

For clinical TDM laboratories developing validated LC-MS/MS assays for Felbamate, Felbamate-d4 provides the requisite analytical specificity and precision. The C1/C3 deuterium labeling ensures the internal standard remains chemically stable during sample extraction and storage at -20°C, as documented in supplier storage specifications . The co-elution of analyte and deuterated internal standard corrects for matrix effects and ionization variability, satisfying FDA Bioanalytical Method Validation guidance requirements [1] for IS performance.

Preclinical Toxicokinetic Studies Requiring Felbamate Quantification

In GLP toxicokinetic studies where regulatory submission requires fully validated bioanalytical methods, Felbamate-d4 serves as the stable isotope-labeled internal standard. The compound's availability from multiple suppliers with purity specifications ranging from 95% to ≥99% [2] enables procurement with lot-specific Certificates of Analysis for audit trail documentation. Researchers should select Felbamate-d4 over Felbamate-d5 based on commercial availability and cost rather than analytical performance differences, as no published evidence demonstrates superior performance for either variant .

Metabolic Stability Assays Distinguishing Parent Drug from Metabolites

When quantifying Felbamate in the presence of its primary metabolite 2-Hydroxy Felbamate (e.g., in hepatocyte incubation studies), Felbamate-d4 must be used for parent drug quantification while a separate deuterated standard (2-Hydroxy Felbamate-d4) must be employed for metabolite measurement [3]. Attempting to use Felbamate-d4 to quantify the metabolite violates the co-elution and structural identity requirements for accurate internal standardization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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